3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the cyclopropylmethyl group. One common synthetic route includes the reaction of piperidine with cyclopropylmethyl chloride under controlled conditions to form the intermediate piperidine derivative. This intermediate is then further reacted with appropriate reagents to introduce the quinazolinone core and the methoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of temperature, pressure, and reaction times to ensure the purity and yield of the final product. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: : The cyclopropylmethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common reagents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various alkyl halides and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-hydroxy-3,4-dihydroquinazolin-4-one.
Reduction: : Formation of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one.
Substitution: : Formation of various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays. It can interact with different biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound's anti-inflammatory and anticancer properties are of particular interest. It can be used in the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals and other chemical products. Its unique structure allows for the creation of novel compounds with diverse applications.
Mechanism of Action
The mechanism by which 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: : These compounds share the quinazolinone core but differ in their substituents and functional groups.
Piperidine derivatives: : Compounds containing the piperidine ring with various substituents.
Uniqueness
3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the cyclopropylmethyl group and the methoxy group on the quinazolinone core. This combination imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-16-4-5-17-18(10-16)20-13-22(19(17)23)12-15-6-8-21(9-7-15)11-14-2-3-14/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFZCPMKGOKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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